Cefotetan

説明

特性

IUPAC Name |

(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t13?,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZNHPXWXCNNDU-RHBCBLIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74356-00-6 (di-hydrochloride salt) | |

| Record name | Cefotetan [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022762 | |

| Record name | Cefotetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69712-56-7 | |

| Record name | Cefotetan [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefotetan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefotetan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48SPP0PA9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefotetan Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotetan, a semisynthetic cephamycin antibiotic, exhibits a broad spectrum of activity against a wide range of Gram-negative and anaerobic bacteria.[1][2] Its clinical efficacy is rooted in a multifaceted mechanism of action that involves efficient penetration of the bacterial cell envelope, specific inactivation of essential enzymes involved in cell wall synthesis, and notable stability against enzymatic degradation by bacterial β-lactamases.[3][4] This technical guide provides a detailed exploration of the molecular interactions and processes that underpin this compound's bactericidal effects on Gram-negative bacteria, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action

This compound's bactericidal action against Gram-negative bacteria is a multi-step process that begins with its transit across the outer membrane and culminates in the disruption of peptidoglycan synthesis, leading to cell lysis and death.[4]

Penetration of the Gram-Negative Outer Membrane

The initial challenge for any antibiotic targeting Gram-negative bacteria is to traverse the formidable outer membrane, a complex asymmetric bilayer that serves as a highly selective permeability barrier. This compound, being a hydrophilic molecule, primarily utilizes porin channels to diffuse across this membrane into the periplasmic space. The efficiency of this penetration is a critical determinant of its antibacterial potency. Resistance can emerge through the downregulation or mutation of these porin channels, thereby restricting this compound's access to its periplasmic targets.

Inhibition of Penicillin-Binding Proteins (PBPs)

Once in the periplasm, this compound's primary targets are the Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3] Peptidoglycan provides structural integrity to the bacterial cell wall, and its proper formation is crucial for bacterial survival. This compound, a β-lactam antibiotic, acts as a suicide inhibitor of these enzymes. It forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the PBP, rendering the enzyme inactive.[1] This inactivation disrupts the cross-linking of peptidoglycan chains, weakening the cell wall and ultimately leading to cell lysis due to internal osmotic pressure.

Studies have shown that this compound exhibits a specific affinity profile for different PBPs in Gram-negative bacteria. Notably, it demonstrates the greatest affinity for PBP 3 .[5] PBP 3 is primarily involved in septum formation during cell division. Its inhibition leads to the formation of filamentous, non-dividing cells, a hallmark of the morphological changes induced by this compound. In contrast, this compound shows little to no affinity for PBP 2, which is primarily involved in maintaining the rod shape of the bacterium.[5]

Stability Against β-Lactamases

A key feature contributing to this compound's effectiveness is its significant stability against a broad spectrum of β-lactamases, enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[4][6] This stability is conferred by the presence of a 7-α-methoxy group in its structure, which sterically hinders the approach of β-lactamases to the β-lactam ring.[4]

This compound is resistant to hydrolysis by many common plasmid-mediated and chromosomally-mediated β-lactamases, including Richmond-Sykes types I-V.[6] Furthermore, it has been shown to be a potent inhibitor of Type I (P99) β-lactamases.[6] This dual characteristic of being a poor substrate and a good inhibitor of certain β-lactamases enhances its efficacy against β-lactamase-producing strains of Gram-negative bacteria. However, it is important to note that some extended-spectrum β-lactamases (ESBLs) and carbapenemases can hydrolyze this compound.[7]

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound against various Gram-negative bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: this compound MICs for Enterobacteriaceae

| Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli (ESBL-producing) | 0.25 | 2 |

| Klebsiella pneumoniae (ESBL-producing) | 0.25 | 2 |

| Escherichia coli (with ampC genes) | 16 | - |

| Klebsiella pneumoniae (with ampC genes) | 16 | - |

Data sourced from a study on ESBL-producing bloodstream isolates.[8]

Table 2: this compound MICs for Anaerobic Gram-Negative Bacteria

| Organism | MIC Range (mg/L) |

| Bacteroides fragilis ATCC 25285 | 4.0 - 16 |

| Bacteroides thetaiotaomicron ATCC 29741 | 32 - 128 |

Data sourced from quality control guidelines for susceptibility testing.[9]

Penicillin-Binding Protein Affinity

Table 3: this compound PBP Binding Profile in Gram-Negative Bacteria

| PBP Target | Binding Affinity |

| PBP 3 | Highest |

| PBP 2 | None |

| Other PBPs | Variable |

Based on studies using [14C]this compound.[5]

β-Lactamase Stability

Quantitative kinetic data (kcat/Km) for this compound hydrolysis by specific β-lactamases are scarce in publicly available literature. However, its stability is well-documented qualitatively.

Table 4: this compound Stability Against β-Lactamases

| β-Lactamase Type | Stability/Interaction |

| Richmond-Sykes Types I-V | Stable |

| Type I (P99) | Potent Inhibitor |

| ESBLs (e.g., CTX-M) | Generally Susceptible to Hydrolysis |

| Carbapenemases | Susceptible to Hydrolysis |

Information compiled from multiple sources.[6][7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against Gram-negative bacteria.

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the this compound stock solution across the plate to achieve a final concentration range (e.g., 0.125 to 64 mg/L).

-

-

Inoculum Preparation:

-

From a fresh overnight culture of the test organism on a suitable agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Protocol 2: Competitive Penicillin-Binding Protein (PBP) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs using a fluorescently labeled penicillin derivative (e.g., Bocillin FL).

-

Preparation of Bacterial Membranes:

-

Grow the Gram-negative bacterial strain of interest to mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in a known volume of buffer and determine the protein concentration.

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of this compound (the competitor) for a defined period (e.g., 10 minutes at 37°C) to allow for binding to PBPs.

-

Include a control tube with no this compound.

-

-

Labeling of Unbound PBPs:

-

Add a fixed, saturating concentration of a fluorescent penicillin probe (e.g., Bocillin FL) to each tube and incubate for a further defined period (e.g., 10 minutes at 37°C). The fluorescent probe will bind to the PBPs that are not already occupied by this compound.

-

-

SDS-PAGE and Fluorescence Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band.

-

The concentration of this compound that results in a 50% reduction in the fluorescence signal for a specific PBP is the IC50 value, which is a measure of its binding affinity.

-

Protocol 3: β-Lactamase Hydrolysis Assay using Nitrocefin

This spectrophotometric assay measures the ability of a bacterial β-lactamase extract to hydrolyze this compound by monitoring the hydrolysis of a chromogenic cephalosporin, nitrocefin, in the presence and absence of this compound.

-

Preparation of β-Lactamase Extract:

-

Grow a β-lactamase-producing strain of Gram-negative bacteria and prepare a crude cell lysate or a purified enzyme preparation.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, prepare reaction mixtures containing a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) and a fixed concentration of the β-lactamase extract.

-

For the test reactions, add varying concentrations of this compound.

-

Include control reactions with no this compound.

-

-

Hydrolysis Reaction and Measurement:

-

Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

-

Immediately monitor the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

-

-

Data Analysis:

-

Calculate the initial rate of nitrocefin hydrolysis in the presence and absence of this compound.

-

A decrease in the rate of nitrocefin hydrolysis in the presence of this compound indicates that this compound is acting as a competitive inhibitor of the β-lactamase.

-

To determine if this compound is a substrate, a direct hydrolysis assay can be performed by monitoring the decrease in this compound's own UV absorbance (around 260 nm) over time in the presence of the β-lactamase.

-

Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound Disodium used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 5. The interactions of [14C]this compound with penicillin binding proteins of a wide variety of Gram-positive and gram-negative species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity, beta-lactamase stability and beta-lactamase inhibition of this compound and other 7-alpha-methoxy beta-lactam antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound/Cefotetan Susceptibility Testing | AffiBIOTICS [affibiotics.com]

- 8. researchgate.net [researchgate.net]

- 9. Quality control guidelines for testing this compound in the reference agar dilution procedure for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Cefotetan Disodium

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of this compound disodium, a second-generation cephalosporin antibiotic. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and biological pathway interactions.

Chemical Structure and Identification

This compound disodium is a semi-synthetic cephamycin antibiotic.[1] The disodium salt of [6R-(6α,7α)]-7-[[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2][3] Its structure includes a methoxy group at the 7-alpha position, which confers significant stability against a broad spectrum of beta-lactamase enzymes produced by resistant bacteria.[3]

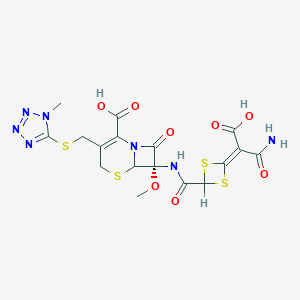

Caption: Chemical Structure of this compound Disodium.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[4] |

| CAS Number | 74356-00-6[5] |

| Molecular Formula | C₁₇H₁₅N₇Na₂O₈S₄[3] |

| Molecular Weight | 619.57 g/mol [3] |

| UNII | 0GXP746VXB[5] |

| KEGG ID | D02228[5] |

Physicochemical Properties

This compound disodium is a white to pale yellow powder.[2] It is characterized as being very soluble in water.[2] The resulting solution's color can range from colorless to yellow, depending on the concentration.[2]

Table 2: Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to pale yellow powder | [2] |

| Melting Point | 173-178°C (decomposes) | [6] |

| Solubility in Water | Very soluble | [2] |

| Predicted Water Solubility | 1.96 mg/mL | [4] |

| Solubility (Other) | DMSO (Slightly), Methanol (Very Slightly) | [6] |

| pH of Reconstituted Solution | 4.5 - 6.5 | [2][7] |

| pKa (Strongest Acidic, Predicted) | 1.69 ± 0.41 | [6] |

| pKa (Strongest Acidic, Predicted) | 3.23 | [4] |

| logP (Predicted) | -0.38 to 0.62 | [4][6] |

| Plasma Protein Binding | 88% | [2] |

| Plasma Half-life | 3 to 4.6 hours | [2] |

Stability Profile

This compound disodium exhibits varying stability depending on temperature and storage conditions. Reconstituted solutions maintain potency for 24 hours at room temperature (25°C), for 96 hours when refrigerated (5°C), and for at least one week when frozen (-20°C).[7] Studies have shown that the drug is relatively unstable at 25°C with an expiry time of about 2 days, but stability extends to at least 41 days at 5°C and 60 days at -10°C.[8] The intensity of the solution's light yellow color may increase during storage at ambient temperature.

Mechanism of Action

Antibacterial Activity

The primary mechanism of this compound disodium is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[2][9] This bactericidal action is achieved by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[9] PBPs are essential enzymes for the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the cell wall. By disrupting this process, this compound causes the formation of a defective cell wall that cannot maintain its structural integrity, ultimately leading to cell lysis due to osmotic pressure.[9]

Caption: Mechanism of this compound's bactericidal action.

Interaction with Human Signaling Pathways

Recent research has uncovered a secondary mechanism of action for this compound involving human cellular pathways. This compound can bind to the human Raf1 kinase inhibitory protein (hRKIP), which is a negative regulator of the Ras/Raf1/MEK/ERK signaling pathway.[10] By binding to hRKIP, this compound alters its structure, preventing it from binding to Raf1 kinase.[10] This relieves the inhibitory effect of hRKIP, leading to an upregulation of the Ras/Raf1/MEK/ERK pathway and enhanced phosphorylation of ERK.[10][11] This finding suggests potential applications for this compound in diseases associated with the dysregulation of this pathway.[10]

Caption: this compound's effect on the Ras/Raf1/MEK/ERK pathway.

Experimental Protocols

Protocol for Stability-Indicating HPLC Assay

This protocol is adapted from methodologies used for this compound and other cephalosporins to assess stability.

Objective: To quantify this compound disodium concentration and detect degradation products over time using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Instrumentation and Materials:

-

HPLC system with UV detector (e.g., Agilent 1260 or equivalent)[12]

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]

-

This compound disodium reference standard

-

Acetonitrile (HPLC grade)

-

Dipotassium phosphate (or Potassium dihydrogen orthophosphate)

-

Orthophosphoric acid or Hydrochloric acid (for pH adjustment)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer solution (e.g., 17 mM dipotassium phosphate adjusted to pH 3 with HCl, in a 15:85 v/v ratio).[13]

-

Column Temperature: 30°C.

-

Detection Wavelength: 287 nm.[13]

-

Injection Volume: 20-80 µL.[13]

Procedure:

-

Buffer Preparation: Prepare the aqueous component of the mobile phase by dissolving the appropriate amount of phosphate salt in HPLC-grade water to achieve the target molarity (e.g., 17 mM). Adjust the pH to the desired level (e.g., 3.0) using an appropriate acid.[13]

-

Mobile Phase Preparation: Mix the buffer solution and acetonitrile in the specified ratio (e.g., 85:15 v/v). Degas the mobile phase using sonication or vacuum filtration.[13]

-

Standard Solution Preparation: Accurately weigh a quantity of this compound disodium reference standard and dissolve it in the mobile phase or water to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation (Stability Study):

-

Prepare a solution of this compound disodium in the desired vehicle (e.g., 0.9% Sodium Chloride) at a known concentration (e.g., 60 mg/mL).[13]

-

Store aliquots of the solution under the desired stress conditions (e.g., 25°C, 5°C, exposure to light).

-

At specified time points (e.g., 0, 24, 48, 96 hours), withdraw a sample.

-

Dilute the sample accurately with the mobile phase to fall within the concentration range of the standard curve (e.g., to 100 µg/mL).[13]

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared samples from the stability study.

-

-

Data Analysis:

-

Identify and integrate the peak corresponding to this compound disodium.

-

Quantify the concentration of this compound disodium in the samples using the calibration curve.

-

Calculate the percentage of the initial concentration remaining at each time point.

-

Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.

-

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This is a generalized protocol for determining the aqueous solubility of a pharmaceutical compound.

Objective: To determine the equilibrium solubility of this compound disodium in a specific aqueous medium (e.g., water, phosphate buffer pH 7.4) at a constant temperature.

Materials:

-

This compound disodium powder

-

Solubility medium (e.g., deionized water, relevant buffers)

-

Glass vials or flasks with screw caps

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Analytical method for quantification (e.g., validated HPLC-UV method as described above, or UV-Vis spectrophotometer)

-

pH meter

Procedure:

-

Preparation: Add an excess amount of this compound disodium powder to a series of vials (perform in triplicate). The excess solid is necessary to ensure saturation is reached.

-

Solvent Addition: Add a known volume of the pre-equilibrated solubility medium to each vial.

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in a shaking incubator set to the desired constant temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid material at the bottom.

-

Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration into the quantifiable range of the analytical method.

-

Measure the pH of the remaining saturated solution.

-

Determine the concentration of the dissolved this compound disodium in the diluted sample using a validated analytical method.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor.

-

The average concentration from the triplicate samples represents the equilibrium solubility of this compound disodium under the tested conditions.

-

Conclusion

This compound disodium possesses a well-defined chemical structure and a set of physicochemical properties that are crucial for its formulation and therapeutic efficacy. Its primary bactericidal mechanism through the inhibition of cell wall synthesis is well-established. Furthermore, its newly identified interaction with the human Ras/Raf1/MEK/ERK signaling pathway opens new avenues for research and potential therapeutic applications beyond its antimicrobial use. The experimental protocols provided herein offer standardized approaches for the continued investigation and quality control of this important pharmaceutical agent.

References

- 1. goldbio.com [goldbio.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound Disodium - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. This compound-bound human RKIP involves in Ras/Raf1/MEK/ERK signaling pathway [sciengine.com]

- 10. This compound-bound human RKIP involves in Ras/Raf1/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. staff.najah.edu [staff.najah.edu]

In Vitro Antibacterial Activity of Cefotetan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Cefotetan, a cephamycin antibiotic. This compound is distinguished by its broad spectrum of activity against both aerobic and anaerobic bacteria, coupled with a notable resistance to hydrolysis by many beta-lactamase enzymes. This document synthesizes key quantitative data, details common experimental methodologies for its evaluation, and visually represents its mechanism of action and typical experimental workflows.

Core Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][4] By binding to and inactivating these proteins, this compound disrupts the integrity of the cell wall, leading to cell lysis and death.[2][4] A key feature of this compound is its 7α-methoxy group, which confers a high degree of stability against a wide range of bacterial β-lactamases, enzymes that would otherwise inactivate many other β-lactam antibiotics.[2]

In Vitro Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against a variety of clinically significant Gram-positive and Gram-negative aerobes and a wide range of anaerobic bacteria.[5][6] Its activity is particularly notable against many species of the Enterobacteriaceae family and anaerobic organisms like Bacteroides fragilis.[7][8]

Aerobic Bacteria

The following table summarizes the in vitro activity of this compound against various aerobic bacterial isolates. Data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the tested strains.

| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Enterobacteriaceae | ||||

| Escherichia coli (ESBL-producing) | 110 | 0.25 | 2 | [9] |

| Klebsiella pneumoniae (ESBL-producing) | 40 | 0.25 | 2 | [9] |

| Enterobacter cloacae | Multiresistant Strains | - | High Resistance | [10] |

| Serratia marcescens | >100 | - | >90% susceptible | [11] |

| Proteus mirabilis | - | - | 0.07 - 3.2 | [12] |

| Proteus vulgaris | - | - | 0.07 - 3.2 | [12] |

| Citrobacter freundii | - | - | 0.07 - 3.2 | [12] |

| Other Aerobes | ||||

| Staphylococcus aureus | - | 4 - 8 | - | [13] |

| Streptococcus pyogenes | - | 1 - 16 | - | [13] |

| Haemophilus influenzae | - | 0.5 - 4 | - | [13] |

| Neisseria gonorrhoeae | - | 0.06 - 2 | - | [13] |

| Pseudomonas aeruginosa | - | 16 - 512 | - | [13] |

Note: MIC values can vary based on the specific strains tested and the methodology used.

Anaerobic Bacteria

This compound is well-recognized for its potent activity against anaerobic bacteria, making it a valuable agent in the treatment of mixed aerobic-anaerobic infections.[14]

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible | Reference |

| Bacteroides fragilis group | 430 | - | - | 60% | [15] |

| Bacteroides fragilis | 1291 | 5.4 | 23 | 91% | [15][16] |

| Bacteroides thetaiotaomicron-ovatus group | - | - | - | High resistance rates | [17] |

| Bacteroides distasonis | - | - | - | High resistance rates | [17] |

| Anaerobic cocci | - | - | - | Good activity | [8] |

| Clostridium species | - | - | - | Good activity | [8] |

| Clostridium difficile | - | - | 16 | - | [8][18] |

| Fusobacterium species | - | - | - | Good activity | [17] |

Experimental Protocols for Susceptibility Testing

The determination of the in vitro activity of this compound is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following are generalized protocols for the two most common methods.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) for aerobic bacteria or a suitable anaerobic broth for anaerobes.

-

Serial Dilutions: Two-fold serial dilutions of this compound are prepared in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.125 to 64 mg/L).[9][19]

-

Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours (for aerobes) or under anaerobic conditions for 48 hours (for anaerobes).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method

The agar dilution method involves incorporating various concentrations of this compound into an agar medium, which is then spot-inoculated with the test organisms.

Protocol:

-

Preparation of this compound-Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions.

-

Incubation: The plates are incubated under appropriate atmospheric conditions and temperatures for 18-24 hours (aerobes) or 48 hours (anaerobes).

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.

Resistance Mechanisms

Resistance to this compound, although less common than with many other cephalosporins, can occur. The primary mechanisms of resistance include:

-

Hydrolysis by β-lactamases: While stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases can hydrolyze this compound, albeit often at a slower rate than other cephalosporins.[9][19] The presence of an ampC gene has been associated with higher MIC values.[9][19]

-

Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.

-

Decreased Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of this compound into the cell, leading to reduced intracellular concentrations.

Conclusion

This compound remains a significant antimicrobial agent with a valuable spectrum of in vitro activity, particularly against Enterobacteriaceae and anaerobic bacteria. Its stability against many β-lactamases contributes to its clinical utility. Continuous surveillance of its in vitro activity through standardized susceptibility testing methods is crucial for guiding its effective use in clinical practice and for monitoring the emergence of resistance. This guide provides a foundational understanding for researchers and professionals involved in the study and development of antibacterial agents.

References

- 1. Cefotan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is this compound Disodium used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound: antimicrobial activity in-vitro compared with that of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The comparative in-vitro activity of this compound against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of this compound against ESBL-Producing Escherichia coli and Klebsiella pneumoniae Bloodstream Isolates from the MERINO Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-vitro activity of this compound and other cephalosporins against multiresistant strains of Enterobacteriaceae [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound: in-vitro antibacterial activity and susceptibility to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. journals.asm.org [journals.asm.org]

- 16. This compound: a review of the microbiologic properties and antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activity of this compound against anaerobic bacteria [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

Cefotetan's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotetan, a second-generation cephamycin antibiotic, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding of this compound to essential bacterial enzymes known as penicillin-binding proteins (PBPs). PBPs are a group of transpeptidases, carboxypeptidases, and endopeptidases located in the bacterial cytoplasmic membrane, which are responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The binding of this compound to these proteins inactivates them, leading to a compromised cell wall, and ultimately, cell lysis and death.[1][2][3] This technical guide provides an in-depth overview of the binding of this compound to various PBPs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of this compound-PBP Binding

The affinity of this compound for different PBPs varies among bacterial species, which contributes to its spectrum of activity. Generally, this compound exhibits a strong affinity for PBP3 in Gram-negative bacteria, while its affinity for PBP2 is notably low.[4][5] In Gram-positive bacteria, the binding can be more varied. The following tables summarize the available quantitative data on the binding of this compound to PBPs in key bacterial species. The data is primarily presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled ligand to the PBP.

Table 1: this compound Binding Affinity for Escherichia coli PBPs

| Penicillin-Binding Protein (PBP) | IC50 (μg/mL) | Notes |

| PBP 1a | High affinity | This compound is a good inducer of AmpC β-lactamase, which is associated with high affinity for PBP 1a.[6] |

| PBP 2 | No significant affinity | [4][5] |

| PBP 3 | High affinity | Primary target in many Gram-negative organisms.[4][5] |

| PBP 4 | High affinity | This compound shows high affinity for PBP 4.[6] |

| PBP 7a/7b | High affinity | This compound demonstrates high affinity for these PBPs.[6] |

Table 2: this compound Binding Affinity for Staphylococcus aureus PBPs

| Penicillin-Binding Protein (PBP) | IC50 (μg/mL) | Notes |

| PBP 1 | Lower affinity compared to cefmetazole and cefazolin | [7][8] |

| PBP 2 | Lower affinity compared to cefmetazole and cefazolin | [7][8] |

| PBP 3 | Lower affinity compared to cefmetazole and cefazolin | [7][8] |

| PBP 2' (PBP2a) in MRSA | Some affinity, greater than cefazolin and cefoxitin | This interaction may contribute to its activity against some MRSA strains.[7][8] |

Table 3: this compound Binding Affinity for Streptococcus pneumoniae PBPs

| Penicillin-Binding Protein (PBP) | IC50 (μM) | Notes |

| PBP 3 | 0.069 | Selective for PBP3.[9] |

Table 4: this compound Binding Affinity for Bacteroides fragilis PBPs

| Penicillin-Binding Protein (PBP) | Affinity | Notes |

| PBP 3 | Decreased affinity may contribute to resistance | [10] |

| Other PBPs | Data not readily available | B. fragilis has a unique PBP profile with only three major PBPs.[11] |

Experimental Protocols

The determination of this compound's binding affinity for PBPs relies on various in vitro assays. The most common methods are competitive binding assays using either radiolabeled or fluorescently labeled penicillin.

Protocol 1: Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin FL)

This method is widely used due to its sensitivity and non-radioactive nature.

1. Preparation of Bacterial Membranes:

- Grow the bacterial strain of interest to the mid-logarithmic phase.

- Harvest the cells by centrifugation.

- Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

- Resuspend the cells in the same buffer and lyse them by sonication or French press.

- Centrifuge the lysate at low speed to remove unbroken cells and debris.

- Collect the supernatant and centrifuge at high speed to pellet the cell membranes.

- Wash the membrane pellet and resuspend it in the assay buffer.

- Determine the protein concentration of the membrane preparation.

2. Competitive Binding Assay:

- In a microtiter plate, add a fixed amount of the bacterial membrane preparation to each well.

- Add varying concentrations of this compound to the wells and incubate for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to the PBPs.

- Add a fixed concentration of a fluorescent penicillin derivative, such as Bocillin FL, to each well. Bocillin FL will bind to the PBPs that are not occupied by this compound.

- Incubate for a further period (e.g., 15 minutes) to allow Bocillin FL to bind.

3. Detection and Analysis:

- Stop the reaction by adding a sample buffer containing SDS.

- Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

- Quantify the fluorescence intensity of each PBP band.

- Plot the percentage of Bocillin FL binding against the concentration of this compound.

- Determine the IC50 value, which is the concentration of this compound that reduces the fluorescence intensity by 50%.

Protocol 2: PBP Binding Assay with Radiolabeled [¹⁴C]this compound

This protocol directly measures the binding of radiolabeled this compound to PBPs.

1. Preparation of Bacterial Membranes:

- Follow the same procedure as described in Protocol 1 for the preparation of bacterial membranes.

2. Direct Binding Assay:

- Incubate a fixed amount of the membrane preparation with varying concentrations of [¹⁴C]this compound for a specific time at a controlled temperature.

3. Displacement Assay (Optional):

- To determine the specificity of binding, pre-incubate the membranes with a large excess of unlabeled penicillin G before adding [¹⁴C]this compound. This will show if this compound binds to the same sites as penicillin.

4. Detection and Analysis:

- Stop the reaction and separate the proteins by SDS-PAGE.

- Dry the gel and expose it to X-ray film (autoradiography) or a phosphorimager screen to visualize the radiolabeled PBP bands.

- Quantify the radioactivity of each PBP band.

- Analyze the data to determine binding affinities (e.g., Kd values).

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action.

Experimental Workflow for PBP Binding Assay

References

- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The interactions of [14C]this compound with penicillin binding proteins of a wide variety of Gram-positive and gram-negative species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Penicillin-binding proteins in Bacteroides fragilis and their affinities for several new cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? | MDPI [mdpi.com]

In Vitro Pharmacokinetics and Pharmacodynamics of Cefotetan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of Cefotetan, a second-generation cephalosporin antibiotic. This document delves into the core mechanisms of action, antimicrobial activity against a range of pathogens, and the experimental methodologies used to determine these properties. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and pathways are visualized using diagrams.

Introduction to this compound

This compound is a semisynthetic, broad-spectrum, beta-lactamase-resistant cephamycin antibiotic.[1] Its bactericidal action is primarily attributed to the inhibition of bacterial cell wall synthesis, making it effective against a variety of Gram-positive and Gram-negative bacteria.[2][3] Understanding its in vitro pharmacokinetic and pharmacodynamic properties is crucial for predicting its clinical efficacy and for the development of new antimicrobial strategies.

Pharmacokinetics: In Vitro Profile

The in vitro pharmacokinetic profile of an antibiotic helps to understand its behavior and availability in a biological system. For this compound, a key parameter is its binding to plasma proteins.

Plasma Protein Binding

This compound exhibits a high degree of binding to plasma proteins. The reported plasma protein binding of this compound is consistently around 88%.[4] Some studies have reported a range of 76-90%. This high level of protein binding means that a significant fraction of the drug in the bloodstream is not immediately available in its free, active form to exert its antibacterial effect.

Table 1: In Vitro Protein Binding of this compound

| Parameter | Value | Reference |

| Plasma Protein Binding | ~88% | [4] |

| Plasma Protein Binding Range | 76-90% |

Pharmacodynamics: In Vitro Antimicrobial Activity

The pharmacodynamics of this compound describe its effect on microorganisms. This is primarily assessed through the determination of Minimum Inhibitory Concentrations (MICs) and time-kill kinetics.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2][3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[2] Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting its synthesis, this compound causes the cell wall to weaken, leading to cell lysis and bacterial death.[2]

Resistance to this compound can arise through several mechanisms, including the production of beta-lactamase enzymes that hydrolyze the antibiotic, alterations in the structure of PBPs that reduce binding affinity, and changes in the outer membrane permeability of the bacteria that limit drug entry.[1]

Antimicrobial Spectrum and MIC Data

This compound demonstrates in vitro activity against a broad spectrum of bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against various clinically relevant Gram-positive and Gram-negative organisms. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | - | 0.25 | 2 |

| Klebsiella pneumoniae | - | 0.25 | 2 |

| Haemophilus influenzae | - | - | 0.12 - 2 |

| Neisseria gonorrhoeae | - | - | 0.12 - 2 |

| Proteus mirabilis | - | 0.07 - 3.2 | 0.07 - 3.2 |

| Proteus vulgaris | - | 0.07 - 3.2 | 0.07 - 3.2 |

| Providencia stuartii | - | 0.07 - 3.2 | 0.07 - 3.2 |

| Serratia marcescens | - | 0.07 - 3.2 | 0.07 - 3.2 |

| Citrobacter freundii | - | 0.07 - 3.2 | 0.07 - 3.2 |

| Enterobacter cloacae | - | - | >16 |

| Acinetobacter spp. | - | - | 4 - 128 |

| Pseudomonas aeruginosa | - | - | 16 - 512 |

| Bacteroides fragilis group | - | ≤32 | - |

| Bacteroides fragilis | - | ≤4 | - |

Table 3: In Vitro Activity of this compound against Gram-Positive Bacteria

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | - | 4 - 8 | 8 |

| Streptococci | - | 1 - 16 | - |

Note: Data compiled from multiple sources. Specific values may vary depending on the study and isolates tested.

Time-Kill Kinetics

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. For a bactericidal agent like this compound, these studies typically show a concentration-dependent reduction in the number of viable bacteria (colony-forming units per milliliter, CFU/mL).

While specific quantitative data from time-kill curves for this compound are not extensively detailed in publicly available literature, studies have confirmed its bactericidal effect. For example, one study noted that this compound at a concentration of 4 mg/L was unable to achieve a 99.99% kill (0.01% survival) of the initial inoculum before 24 hours against several bacterial strains, including S. aureus and K. pneumoniae.[1] However, when combined with gentamicin, a bactericidal effect was achieved much more rapidly, typically within 1 to 6 hours.[1] Another study observed that the killing of Escherichia coli by this compound was concentration-dependent.

A typical time-kill curve for a bactericidal antibiotic like this compound would show a significant (≥3-log10) reduction in CFU/mL within 24 hours at concentrations above the MIC.

Experimental Protocols

This section outlines the detailed methodologies for the key in vitro experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.

Protocol Details:

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: The test bacterium is grown on an appropriate agar medium, and a suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Each well containing the serially diluted this compound is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

In Vitro Protein Binding Assay: Ultrafiltration Method

Ultrafiltration is a common method to determine the extent of drug binding to plasma proteins.

Protocol Details:

-

Sample Preparation: A known concentration of this compound is added to human plasma and incubated at 37°C to allow for binding equilibrium to be reached.

-

Ultrafiltration: The plasma sample containing this compound is placed in an ultrafiltration device that contains a semipermeable membrane with a specific molecular weight cutoff. This membrane allows the passage of small molecules like free drug but retains larger molecules like plasma proteins and protein-bound drug.

-

Centrifugation: The device is centrifuged, forcing the plasma water and unbound this compound through the membrane into a collection chamber.

-

Concentration Analysis: The concentration of this compound is measured in the original plasma sample (total concentration) and in the ultrafiltrate (unbound concentration) using a suitable analytical method such as high-performance liquid chromatography (HPLC).

-

Calculation: The percentage of protein binding is calculated using the following formula: % Protein Binding = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100

Time-Kill Curve Assay

This assay provides a dynamic picture of the antimicrobial activity of a drug.

Protocol Details:

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.

-

Exposure to this compound: The bacterial suspension is exposed to various concentrations of this compound, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

-

Sampling over Time: At predefined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each test and control culture.

-

Viable Cell Counting: The withdrawn samples are serially diluted and plated onto an appropriate agar medium. The plates are incubated, and the number of colonies is counted to determine the CFU/mL at each time point.

-

Data Analysis: The results are plotted as the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

The in vitro pharmacokinetic and pharmacodynamic profile of this compound demonstrates its potent bactericidal activity against a wide range of clinically important bacteria. Its mechanism of action, centered on the inhibition of cell wall synthesis, is well-established. The extensive MIC data provide a solid foundation for predicting its spectrum of activity. While detailed quantitative time-kill data are not as readily available, the established methodologies allow for the continued evaluation of its bactericidal properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the in vitro characteristics of this compound, which is essential for its effective use and for future antimicrobial research.

References

- 1. [In vitro bactericidal effect of this compound-aminoside combinations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bactericidal effects of this compound and other antibiotics in human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: antimicrobial activity in-vitro compared with that of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Cefotetan In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the in vitro susceptibility of bacteria to Cefotetan, a second-generation cephamycin antibiotic. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a parenteral second-generation cephalosporin with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1] Accurate in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and in the drug development process. The most common methods for determining the in vitro susceptibility of bacteria to this compound are broth microdilution, agar dilution, and disk diffusion.

Data Presentation: Interpretive Criteria and Quality Control

The following tables summarize the minimum inhibitory concentration (MIC) breakpoints and disk diffusion zone diameter interpretive criteria for this compound according to CLSI and EUCAST guidelines. Additionally, quality control (QC) ranges for recommended reference strains are provided to ensure the accuracy and reproducibility of the testing methods.

Table 1: CLSI Interpretive Criteria for this compound

| Organism Group | Method | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales | MIC (µg/mL) | - | ≤ 16 | 32 | ≥ 64 |

| Disk Diffusion (mm) | 30 µg | ≥ 16 | 13 - 15 | ≤ 12 | |

| Anaerobic Bacteria | MIC (µg/mL) | - | ≤ 16 | 32 | ≥ 64 |

Source: Based on information from CLSI document M100.[2][3][4]

Table 2: EUCAST Interpretive Criteria for this compound

EUCAST does not currently provide specific clinical breakpoints for this compound. For serious infections, EUCAST recommends that susceptibility testing be performed and the results interpreted based on local epidemiology and resistance patterns.

Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing

| Quality Control Strain | Method | Acceptable QC Range |

| Escherichia coli ATCC® 25922 | MIC (µg/mL) | 0.25 - 1 |

| Disk Diffusion (mm) (30 µg disk) | 28 - 34 | |

| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (mm) (30 µg disk) | 17 - 23 |

| Bacteroides fragilis ATCC® 25285 | MIC (µg/mL) - Agar Dilution | 4 - 16 |

| Bacteroides thetaiotaomicron ATCC® 29741 | MIC (µg/mL) - Agar Dilution | 32 - 128 |

Source: Based on information from CLSI documents and scientific publications.[5][6][7]

Experimental Protocols

The following are detailed protocols for the principal methods of in vitro susceptibility testing for this compound.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water, saline)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Protocol

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) to a known concentration (e.g., 1280 µg/mL).

-

Preparation of this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL) in the wells of the microtiter plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation of Microtiter Plates: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 100 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air. For anaerobic bacteria, use an appropriate anaerobic environment and incubate for 46-48 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

This method is considered a reference method for MIC determination, particularly for anaerobic bacteria.[8]

Materials

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA) or other appropriate agar medium (e.g., Brucella blood agar for anaerobes)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicating device (e.g., Steers replicator)

-

Sterile diluents

-

Water bath (48-50°C)

-

Incubator (35°C ± 2°C)

Protocol

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.

-

Preparation of Agar Plates: Melt the agar medium and cool it to 48-50°C in a water bath. Prepare a series of twofold dilutions of the this compound stock solution. Add 1 part of each this compound dilution to 9 parts of molten agar to create a series of plates with the desired final concentrations of the antibiotic. Pour the agar into sterile petri dishes and allow them to solidify. Include a control plate with no antibiotic.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation of Agar Plates: Using an inoculum replicating device, spot-inoculate the prepared agar plates with the bacterial suspension.

-

Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours (aerobes) or in an anaerobic environment for 46-48 hours (anaerobes).

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterial isolate to an antimicrobial agent.[9][10]

Materials

-

This compound disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps or disk dispenser

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Protocol

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard.

-

Inoculation of MHA Plates: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Application of Disks: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate using sterile forceps or a disk dispenser. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

-

Reading Results: Measure the diameter of the zone of complete inhibition of growth around the this compound disk in millimeters (mm), including the diameter of the disk. Interpret the results based on the zone diameter interpretive criteria in Table 1.

Mandatory Visualizations

Broth Microdilution Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. clsi.org [clsi.org]

- 3. pid-el.com [pid-el.com]

- 4. iacld.com [iacld.com]

- 5. Quality control guidelines for testing this compound in the reference agar dilution procedure for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cms.gov [cms.gov]

- 7. Quality control guidelines for testing this compound in the reference agar dilution procedure for susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. microbenotes.com [microbenotes.com]

- 10. hardydiagnostics.com [hardydiagnostics.com]

Application Note: Quantification of Cefotetan using a Validated HPLC-UV Method

[AN-001]

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Cefotetan. The developed isocratic method utilizes a reversed-phase C18 column and a simple mobile phase, ensuring reproducible and accurate results. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, making it suitable for routine quality control and research applications.

Introduction

This compound is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria.[1] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1][2][3] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, conducting pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and accuracy.[4] This application note presents a detailed, validated HPLC-UV method for the quantification of this compound.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇N₇O₈S₄ | [5] |

| Molecular Weight | 575.62 g/mol | [5] |

| Melting Point | 173-178°C (dec.) | [6] |

| pKa | 1.69 ± 0.41 | [6] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [6] |

Experimental Protocol

Materials and Reagents

-

This compound reference standard (Purity > 99%)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (Analytical grade)

-

De-ionized water (Type 1 Ultra-pure)

-

0.45 µm syringe filters

Equipment

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Sonicator

-

pH meter

-

Volumetric flasks and pipettes

Preparation of Solutions

Mobile Phase Preparation (0.1 M Ammonium Acetate Buffer: Acetonitrile, 95:5 v/v)

-

Weigh 7.708 g of Ammonium Acetate and dissolve it in 1000 mL of de-ionized water to prepare a 0.1 M solution.

-

Adjust the pH of the buffer to 5.6 using a suitable acid or base.

-

Mix 950 mL of the 0.1 M Ammonium Acetate buffer with 50 mL of Acetonitrile.

-

Degas the mobile phase by sonication for at least 15-20 minutes before use.

Standard Stock Solution (1000 µg/mL)

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with de-ionized water.[7] This will be the standard stock solution. Store at 2-8°C when not in use.

Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[7]

Sample Preparation

For Pharmaceutical Formulations (e.g., Powder for Injection)

-

Accurately weigh a quantity of the powder for injection equivalent to 10 mg of this compound.[7]

-

Transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of de-ionized water and sonicate for 15 minutes to dissolve the contents completely.[7]

-

Make up the volume to 10 mL with de-ionized water to get a concentration of 1000 µg/mL.

-

Dilute this solution with the mobile phase to a suitable concentration within the calibration curve range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

For Biological Matrices (e.g., Plasma)

-

To 500 µL of plasma, add 1 mL of acetonitrile (as a protein precipitating agent).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue with 500 µL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC with UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.1 M Ammonium Acetate Buffer (pH 5.6): Acetonitrile (95:5 v/v)[7] |

| Flow Rate | 0.8 mL/min[7] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C[7] |

| Detection Wavelength | 250 nm[7] |

| Run Time | Approximately 10 minutes |

Method Validation Summary

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.999 | 0.9999[7] |

| Concentration Range | - | 0.5 - 50 µg/mL[7] |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | - | ~0.03 µg/mL[7] |

| Limit of Quantification (LOQ) | - | ~0.09 µg/mL[7] |

| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |

| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | Robust |

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC-UV.

Caption: Logical relationship of HPLC method validation parameters.

References

- 1. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound disodium | C17H15N7Na2O8S4 | CID 53024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. This compound CAS#: 69712-56-7 [m.chemicalbook.com]

- 7. sysrevpharm.org [sysrevpharm.org]

Application Notes and Protocols: Broth Microdilution for Cefotetan Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Cefotetan against clinically relevant bacteria using the broth microdilution method. This procedure is aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI) and is intended for use in research and drug development settings.

Introduction

This compound is a second-generation cephamycin antibiotic with activity against a broad spectrum of aerobic and anaerobic bacteria. Determining the in vitro susceptibility of bacterial isolates to this compound is crucial for guiding therapeutic choices and monitoring the emergence of resistance. The broth microdilution method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing, providing a precise MIC value.

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the lowest concentration of the antibiotic that completely inhibits visible bacterial growth is determined as the MIC.

Data Presentation

Table 1: this compound Concentration Range for Broth Microdilution

| Parameter | Concentration Range |

| Typical Testing Range (µg/mL) | 0.25 - 128 |

Note: The range can be adjusted based on the expected susceptibility of the test organisms.

Table 2: CLSI Quality Control (QC) Ranges for this compound

| Quality Control Strain | ATCC Number | Acceptable MIC Range (µg/mL) |

| Bacteroides fragilis | 25285 | 4.0 - 16 |

| Bacteroides thetaiotaomicron | 29741 | 32 - 128 |

Table 3: CLSI Interpretive Criteria (Breakpoints) for this compound MICs (µg/mL)

| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales | ≤ 16 | 32 | ≥ 64 |

| Bacteroides fragilis group | ≤ 16 | 32 | ≥ 64 |

Source: CLSI M100 document.[2] Note: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) does not currently provide clinical breakpoints for this compound.

Experimental Protocols

Materials

-

This compound analytical standard powder

-

Sterile, 96-well, U-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria

-

Supplemented Brucella broth for anaerobic bacteria

-

Sterile water for injection or other appropriate solvent

-

Sterile polypropylene tubes

-

Micropipettes and sterile tips

-

0.5 McFarland turbidity standard

-

Bacterial cultures of test and QC strains

-

Spectrophotometer or densitometer

-

Incubator (aerobic or anaerobic as required)

-

Vortex mixer